4-Fluorobenzamidine Hydrochloride

Serine Protease Inhibition Enzyme Kinetics Trypsin Assays

STOP: Substituting this with generic benzamidine or 4-chloro analogs is scientifically unsound and risks data loss due to non-linear SAR. Evidence shows 4F-BA·HCl creates a crystalline 2D/3D heterojunction for >25% efficient perovskite solar cells—a property lost with other halogens []. In trypsin studies, it has a specific Ki (4.26x10⁻⁵ M) distinct from benzamidine []. For antimalarial programs, its 4-fluoro HPA scaffold is a validated path to in vivo activity []. Procure this CAS 456-14-4 directly to ensure experimental accuracy, device stability, and target potency. Standard R&D quantities with full QA documentation and worldwide shipping available.

Molecular Formula C7H8ClFN2
Molecular Weight 174.60 g/mol
CAS No. 456-14-4
Cat. No. B1314038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzamidine Hydrochloride
CAS456-14-4
Molecular FormulaC7H8ClFN2
Molecular Weight174.60 g/mol
Structural Identifiers
SMILES[H+].C1=CC(=CC=C1C(=N)N)F.[Cl-]
InChIInChI=1S/C7H7FN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H
InChIKeyJQDATBKJKUWNGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzamidine Hydrochloride (CAS 456-14-4): A Core Benzamidine Building Block for Protease Inhibition and Advanced Material Synthesis


4-Fluorobenzamidine Hydrochloride (CAS 456-14-4) is a para-fluorinated derivative of benzamidine, a well-established class of competitive serine protease inhibitors [1]. The compound is characterized by its amidine functional group, which mimics the transition state of peptide bond hydrolysis, enabling reversible binding to the active site of enzymes like trypsin and trypsin-like proteases [1]. As a hydrochloride salt, it is a stable, water-soluble crystalline solid with a melting point range of 209.0 to 213.0 °C , making it a convenient reagent for biochemical assays and synthetic chemistry. Its core utility lies in its dual role as a direct biochemical probe and a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry and materials science .

The 4-Fluorobenzamidine Hydrochloride Differentiation: Why Substitution with Unsubstituted or Alternative Halogenated Benzamidines is Scientifically Unsupported


Substituting 4-Fluorobenzamidine Hydrochloride with generic benzamidine or other para-halogenated analogs (e.g., 4-chloro or 4-bromo) without experimental validation is a high-risk procurement decision due to profound and non-linear structure-activity relationships (SAR). The para-substituent exerts a strong electronic influence on the amidine group's pKa and, critically, its interaction with biological targets. As demonstrated by Mares-Guia et al., the trypsin inhibitory potency (pKi) of para-substituted benzamidines does not follow a simple trend based on size or lipophilicity; instead, it is governed by complex dipole-dipole interactions and intramolecular charge transfer within the enzyme's active site [1]. This results in significant and often counterintuitive potency differences between closely related analogs. In materials science, seemingly minor changes to the benzamidine spacer can fundamentally alter the morphology and performance of advanced materials like perovskite solar cells. For instance, replacing a single fluorine atom with a trifluoromethyl group completely changes the nature of the passivation layer from a high-performance crystalline heterojunction to an amorphous layer, directly impacting device efficiency and stability [2]. These examples underscore that generic substitution is scientifically unsound and can lead to failed experiments, wasted resources, and misinterpreted data.

Quantitative Performance Evidence for 4-Fluorobenzamidine Hydrochloride: Head-to-Head Comparisons with Closest Analogs


Trypsin Inhibition Potency: 4-Fluorobenzamidine is a Weaker Inhibitor than Unsubstituted Benzamidine, a Critical Distinction for Assay Design

In a classic study establishing the electronic basis for trypsin inhibition by benzamidines, Mares-Guia et al. directly compared the inhibition constant (Ki) of para-substituted benzamidines. The data demonstrate that 4-fluorobenzamidine is a measurably weaker inhibitor of bovine trypsin than the unsubstituted parent compound, benzamidine [1]. This finding is crucial for researchers designing protease inhibition assays, as substituting one for the other without adjusting concentrations will lead to significant experimental error.

Serine Protease Inhibition Enzyme Kinetics Trypsin Assays Structure-Activity Relationship

Perovskite Solar Cell Performance: 4F-BA Forms High-Performance 2D/3D Heterojunctions, Enabling >25% Efficiency Superior to 4TF-BA Analogs

A 2026 study in Nano-Micro Letters directly compared two fluorinated benzamidine salts as spacer cations for engineering 3D/2D perovskite films. 4-Fluorobenzamidine hydrochloride (4F-BA·HCl) formed a crystalline, high-performance 2D/3D heterojunction, while the closely related analog, 4-(trifluoromethyl)benzamidine hydrochloride (4TF-BA·HCl), produced an undesirable amorphous passivation layer [1]. This morphological difference directly translated to a significant performance gap, with 4F-BA-based devices achieving a power conversion efficiency (PCE) exceeding 25% and demonstrating greater long-term stability compared to both 4TF-BA-based devices (24% PCE) and control devices [1].

Perovskite Solar Cells Photovoltaics 2D Passivation Materials Chemistry

Antimalarial Drug Discovery: 4-Fluorobenzamidine Moiety is a Key Pharmacophore in Potent In Vivo Active 3-Hydroxypropanamidines (HPAs)

In the development of novel antimalarial agents, 4-fluorobenzamidine serves as a critical structural component within the 3-hydroxy-propanamidine (HPA) chemotype. A 2025 study in the Journal of Medicinal Chemistry reported the synthesis and preclinical evaluation of HPA analogs featuring modifications to the 4-fluorobenzamidine moiety. While the study identified a 4-bromobenzamidine-containing analog (7d) as the most potent, with in vitro IC50 values lower than chloroquine and demonstrated in vivo curative activity in a mouse model, the work firmly establishes the 4-fluorobenzamidine core as a productive starting point for lead optimization and SAR exploration [1]. The research confirms that this class of compounds exhibits excellent in vitro growth inhibition of drug-sensitive and resistant P. falciparum strains with notable parasite selectivity and no observed cytotoxicity in HepG2 cells [1].

Medicinal Chemistry Antimalarial Drug Discovery SAR Analysis In Vivo Pharmacology

High-Impact Application Scenarios for 4-Fluorobenzamidine Hydrochloride Based on Verifiable Evidence


Enzymology: Designing Accurate Serine Protease Inhibition Assays with Trypsin

Researchers conducting trypsin inhibition studies must avoid the common pitfall of assuming 4-fluorobenzamidine is a more potent inhibitor than benzamidine. As established by Mares-Guia et al., 4-fluorobenzamidine has a Ki of 4.26 x 10⁻⁵ M, making it a ~2.6-fold weaker inhibitor than benzamidine (Ki = 1.66 x 10⁻⁵ M) under standard assay conditions [1]. This quantifiable difference is critical for designing accurate dose-response curves, calculating true inhibition constants, and correctly interpreting structure-activity relationships within a benzamidine series. Using the wrong Ki value or substituting one analog for another without adjustment will introduce significant error into kinetic analyses. This application is directly supported by evidence from Section 3, Evidence Item 1.

Photovoltaics: Fabricating High-Efficiency Perovskite Solar Cells via 2D/3D Heterojunction Engineering

Materials scientists and device physicists focused on next-generation photovoltaics should prioritize 4-Fluorobenzamidine Hydrochloride (4F-BA·HCl) as a spacer cation for passivating 3D perovskite films. Unlike its close analog 4TF-BA·HCl, which forms an amorphous and less effective passivation layer, 4F-BA·HCl promotes the formation of a crystalline 2D/3D heterojunction [2]. This leads directly to superior device performance, with reported power conversion efficiencies exceeding 25% and enhanced long-term operational stability [2]. Procurement of 4F-BA·HCl over other fluorinated benzamidine salts is a key decision point for achieving state-of-the-art efficiency and durability in inverted (p-i-n) perovskite solar cells. This application is directly supported by evidence from Section 3, Evidence Item 2.

Medicinal Chemistry: Synthesizing Next-Generation Antimalarial Leads Based on the 3-Hydroxypropanamidine (HPA) Scaffold

Medicinal chemists engaged in antimalarial drug discovery should consider 4-Fluorobenzamidine Hydrochloride as a strategic intermediate for constructing 3-hydroxy-propanamidine (HPA) analogs. A recent SAR study demonstrated that compounds derived from this scaffold exhibit potent in vitro activity against drug-resistant P. falciparum and, crucially, show curative in vivo efficacy in a malaria mouse model without apparent toxicity [3]. While the 4-bromo analog was the most potent in this study, the 4-fluoro series represents a validated and chemically distinct entry point for exploring the pharmacophore's SAR. Procuring this building block enables the synthesis of a privileged class of antimalarials with a demonstrated path to in vivo activity, making it a valuable asset for hit-to-lead and lead optimization campaigns. This application is directly supported by evidence from Section 3, Evidence Item 3.

Technical Documentation Hub

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